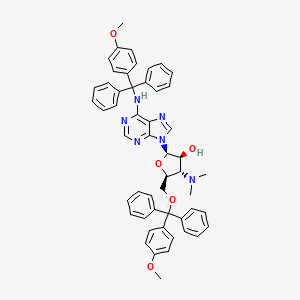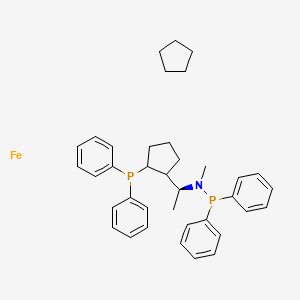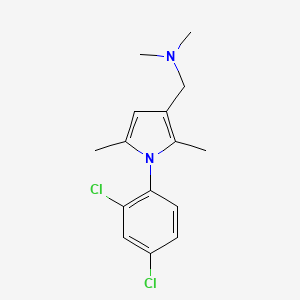
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- is a complex organic compound characterized by its pyrrole ring structure and multiple substituents
Preparation Methods
The synthesis of 1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- typically involves multi-step organic reactions. The synthetic route often starts with the formation of the pyrrole ring, followed by the introduction of the 2,4-dichlorophenyl group and subsequent methylation steps. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- can be compared with other similar compounds, such as:
1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-2-methyl-N,5-diphenyl-: This compound has a similar structure but different substituents, leading to distinct chemical and biological properties.
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl-: Another related compound with variations in the phenyl and methyl groups.
1H-Pyrrole-3-methanamine, 1-methyl-: A simpler derivative with fewer substituents, used for comparison in studies of structure-activity relationships.
The uniqueness of 1H-Pyrrole-3-methanamine, 1-(2,4-dichlorophenyl)-N,N,2,5-tetramethyl- lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
138222-98-7 |
|---|---|
Molecular Formula |
C15H18Cl2N2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
1-[1-(2,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H18Cl2N2/c1-10-7-12(9-18(3)4)11(2)19(10)15-6-5-13(16)8-14(15)17/h5-8H,9H2,1-4H3 |
InChI Key |
FZMOKHNAQVMTJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


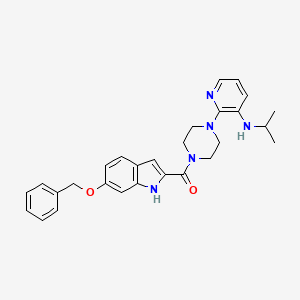
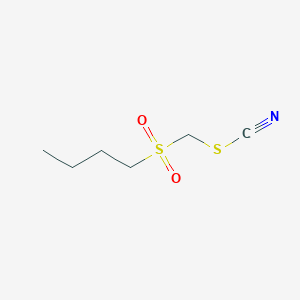
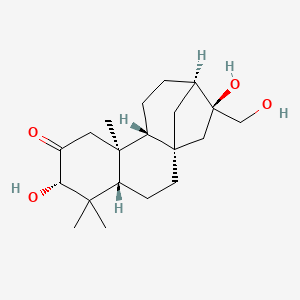


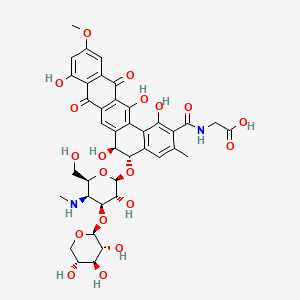
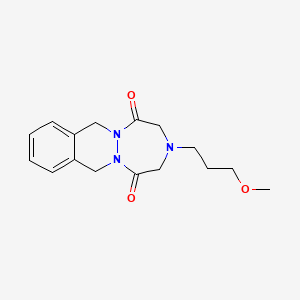

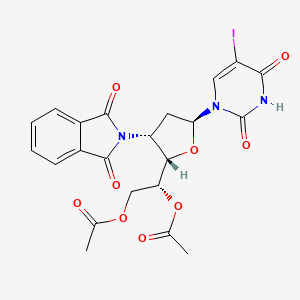
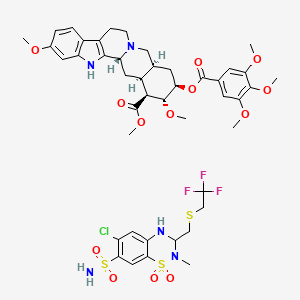
![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)
